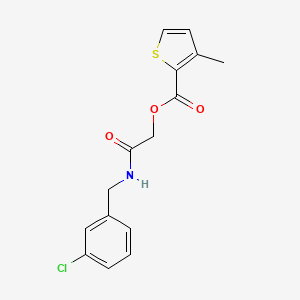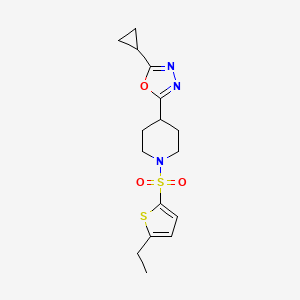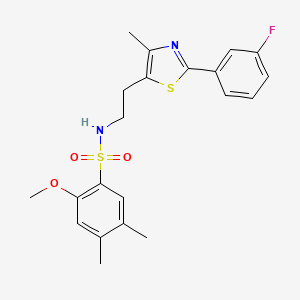
1-(3-(2,4-dimethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reactions involved, and the conditions under which these reactions occur .Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its geometry, the types of bonds it contains, and any interesting features of its structure .Chemical Reactions Analysis
This would involve a discussion of the chemical reactions the compound can undergo, the conditions under which these reactions occur, and the products of these reactions .Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity .Scientific Research Applications
Medicinal Chemistry Applications
Synthesized compounds related to the given chemical structure have shown promising results in medicinal chemistry, particularly in the development of anti-inflammatory, antioxidant, and antimicrobial agents. For instance, a series of pyrazole chalcones, closely related to the mentioned compound, have been evaluated for their anti-inflammatory (inhibitory effects on TNF-alpha and IL-6), antioxidant (DPPH free radical scavenging activity), and antimicrobial activities. This research highlights the potential of these compounds as lead compounds for future drug discovery studies, with some showing significant inhibitory activity against pathogenic bacteria and fungi, indicating their potential as therapeutic agents (Bandgar et al., 2009).
Molecular Structure and Photophysical Properties
The study of molecular structures and photophysical properties of pyrazoline and related compounds has also been a significant area of research. These studies include the synthesis and structural characterization of N-substituted pyrazolines, providing insights into the dihedral angles formed between the pyrazole and the fluoro-substituted rings, which are essential for understanding the compound's reactivity and interaction with biological targets (Loh et al., 2013). Additionally, investigations into the optimized molecular structure, vibrational frequencies, and theoretical analysis (including HOMO-LUMO analysis) have been conducted to determine the charge transfer within these molecules, which is crucial for their potential applications in nonlinear optics and as anti-neoplastic agents (Mary et al., 2015).
Fluorescent Chemosensor for Metal Ion Detection
Pyrazoline derivatives have been explored for their application as fluorescent chemosensors, with studies demonstrating their potential in the selective detection of metal ions such as Fe3+. These compounds exhibit on-off fluorescence behavior, making them suitable for use in fluorometric detection and offering a promising approach for the development of new chemosensor materials (Khan, 2020).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-[5-(2,4-dimethoxyphenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c1-12(23)22-18(13-4-6-14(20)7-5-13)11-17(21-22)16-9-8-15(24-2)10-19(16)25-3/h4-10,18H,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJLMXVANBHMEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=C(C=C(C=C2)OC)OC)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2360883.png)
![3-(4-bromobenzyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2360885.png)

![Benzyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]carbamate](/img/structure/B2360887.png)
![(2-chlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2360889.png)


![2-[2-(4-Fluorophenyl)-2-oxoethyl]-4,7-dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2360893.png)
![4-[(6-Fluoropyridin-2-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2360894.png)


![1-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyridin-2-one](/img/structure/B2360903.png)